

The Potent Anti-Biofilm Agent 1018: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibiofilm agent-14*

Cat. No.: *B15579568*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the synthetic antibiofilm peptide 1018, also known as Innate Defense Regulator (IDR)-1018. Developed as a promising alternative to conventional antibiotics, peptide 1018 exhibits broad-spectrum activity against a wide range of clinically relevant bacterial biofilms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective therapies.

Target Organisms and Efficacy

Peptide 1018 has demonstrated significant efficacy in both preventing the formation of and eradicating established biofilms of numerous pathogenic bacteria. Its activity spans both Gram-negative and Gram-positive species, including several multidrug-resistant "ESKAPE" pathogens, which are a leading cause of hospital-acquired infections.

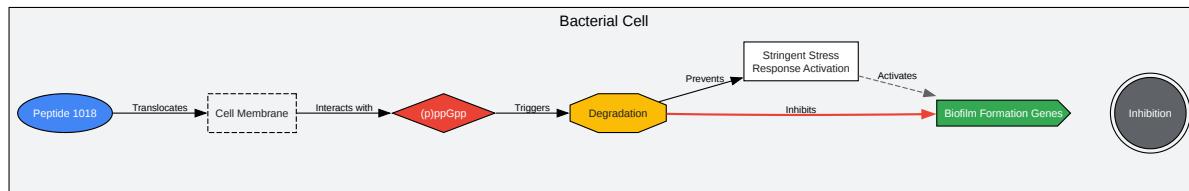
Quantitative Data Summary

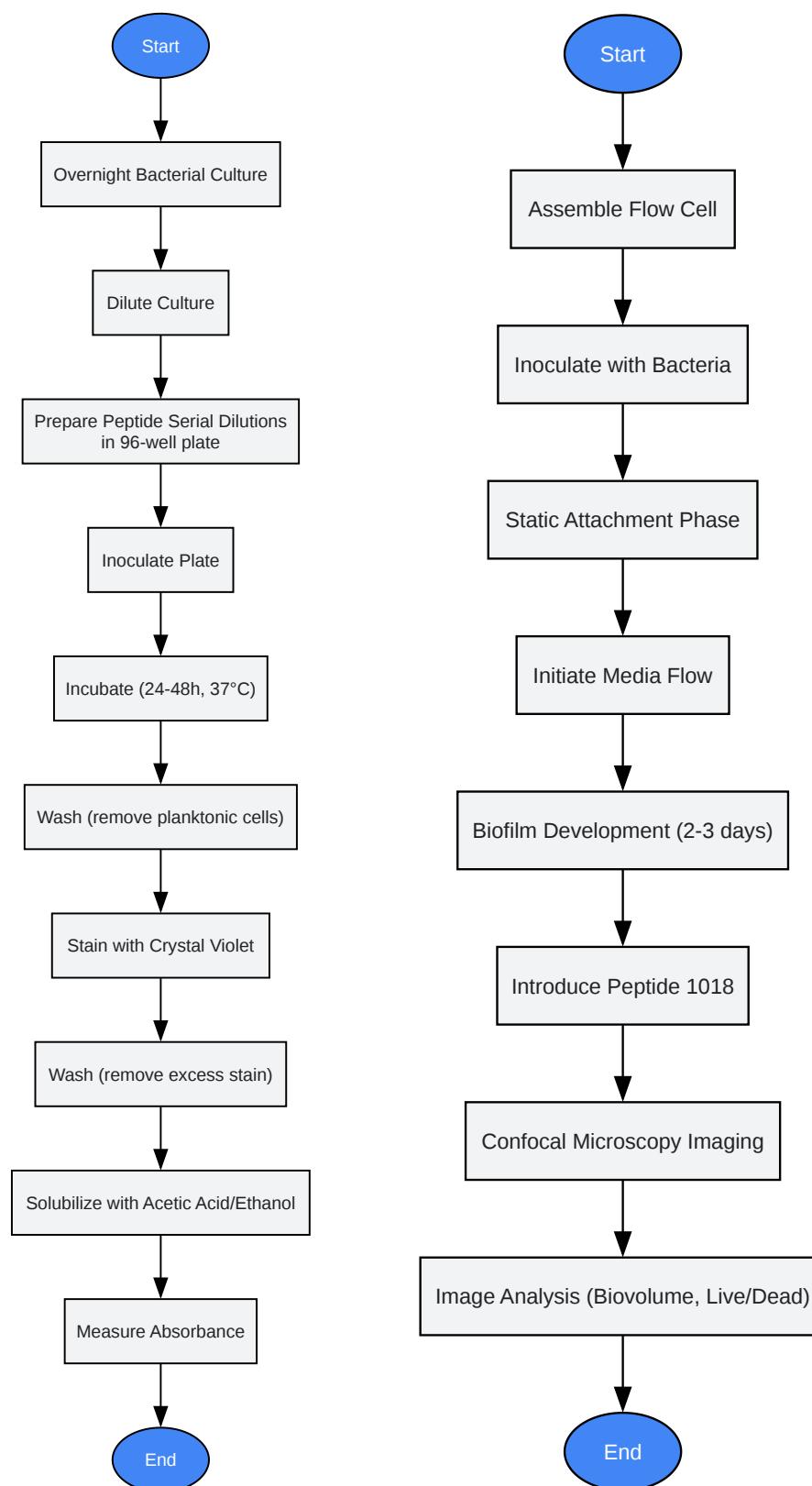
The antibiofilm and antimicrobial activities of peptide 1018 have been quantified using standard microbiology assays. The following table summarizes the Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC) for a selection of key bacterial pathogens.

Bacterial Strain	MIC (µg/mL)	MBIC ₅₀ (µg/mL)	MBIC ₁₀₀ (µg/mL)	Reference
Pseudomonas aeruginosa PAO1	64	5	10	[1]
Pseudomonas aeruginosa PA14	64	5	10	[1]
Escherichia coli O157	>256	5	10	[1]
Acinetobacter baumannii	64	5	10	[1]
Klebsiella pneumoniae ATCC13883	8	2	2	[1]
Salmonella enterica sv Typhimurium 14028S	64	3.2	10	[1]
Methicillin-resistant Staphylococcus aureus (MRSA)	32	1.6	2.5	[1]
Burkholderia cenocepacia J2315	>256	2	10	[1]
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300	4	-	-	[2]
Methicillin-susceptible	4	-	-	[2]

Staphylococcus
aureus (MSSA)
ATCC25923

Methicillin-
susceptible


Staphylococcus	2	-	-	[2]
aureus (MSSA)				
ATCC6538				



Note: MBIC₅₀ and MBIC₁₀₀ represent the concentrations required to inhibit biofilm formation by 50% and 100%, respectively.

Mechanism of Action: Targeting the Stringent Stress Response

The primary mechanism of action of peptide 1018 is the disruption of the bacterial stringent stress response, a highly conserved signaling pathway crucial for biofilm formation and survival under harsh conditions. This is achieved through the targeted degradation of the alarmone nucleotides guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Potent Anti-Biofilm Agent 1018: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15579568#antibiofilm-agent-14-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com